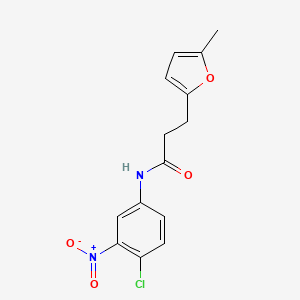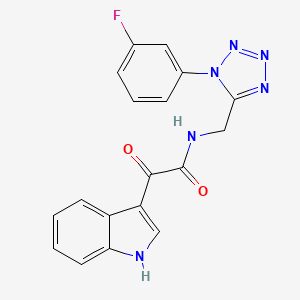
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FITM, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FITM is a small molecule that has been synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.
Scientific Research Applications
Antibacterial Activities
Research on compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has shown potential antibacterial properties. For instance, studies on isoxazolinyl oxazolidinones, which share a similarity in targeting bacterial infections, have demonstrated effectiveness against resistant Gram-positive and Gram-negative bacteria. These compounds have been found to have lower MIC values compared to linezolid against various bacterial strains, indicating their potential as potent antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).
Anti-inflammatory Properties
Compounds related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide have been investigated for their anti-inflammatory activities. Research into thiazolo[3,2-a]pyrimidine derivatives and substituted 1,3,4-oxadiazoles, for example, has shown moderate to significant anti-inflammatory activity, comparable to known anti-inflammatory drugs. This suggests a potential application of related compounds in the development of new anti-inflammatory treatments (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999; Nargund, Reddy, & Hariprasad, 1994).
Polymorphic Solidification for Controlled Release
The polymorphic solidification of related compounds, particularly in the context of controlled release for topical applications, is another area of research. Studies on Linezolid confined in electrospun poly(ϵ-caprolactone) (PCL) fibers have shown that these compounds can be embedded in a prevalently amorphous form, displaying different polymorphic forms compared to their usual states. This suggests their potential for local delivery of antibiotics in topical applications, demonstrating an effective method to inhibit bacterial growth like Staphylococcus aureus (Tammaro, Saturnino, D'Aniello, Vigliotta, & Vittoria, 2015).
properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-11-4-3-5-12(8-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-7-2-1-6-13(14)15/h1-9,20H,10H2,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJBBGCGUKDJKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
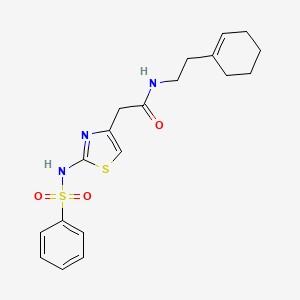
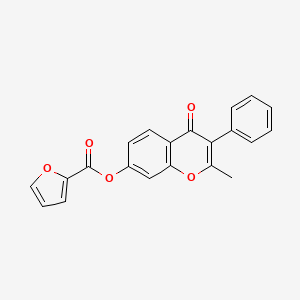
![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)
![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2413326.png)
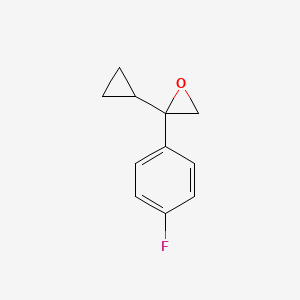

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)

![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)
